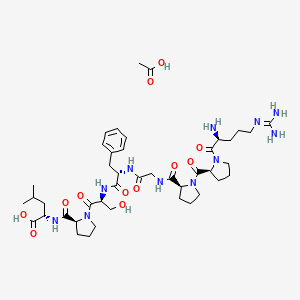
1,4-Butanediol, polymer with 1,1-methylenebis4-isocyanatocyclohexane, methyloxirane and oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Butanediol, polymer with 1,1-methylenebis4-isocyanatocyclohexane, methyloxirane and oxirane is a complex polymer known for its versatile applications in various industries. This compound is a type of polyurethane, which is formed through the polymerization of 1,4-butanediol, 1,1-methylenebis4-isocyanatocyclohexane, methyloxirane, and oxirane. It is valued for its mechanical properties, chemical resistance, and flexibility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves a step-growth polymerization process. The primary reactants include 1,4-butanediol, 1,1-methylenebis4-isocyanatocyclohexane, methyloxirane, and oxirane. The reaction typically occurs in the presence of a catalyst, such as dibutyltin dilaurate, under controlled temperature and pressure conditions. The polymerization process involves the formation of urethane linkages through the reaction of hydroxyl groups with isocyanate groups.
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large-scale reactors. The reactants are mixed in precise stoichiometric ratios and subjected to controlled heating and stirring. The reaction is monitored to ensure complete polymerization and to achieve the desired molecular weight and properties. The resulting polymer is then processed into various forms, such as sheets, films, or molded parts, depending on the intended application.
Chemical Reactions Analysis
Types of Reactions
1,4-Butanediol, polymer with 1,1-methylenebis4-isocyanatocyclohexane, methyloxirane and oxirane undergoes several types of chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of carbonyl and carboxyl groups.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: The polymer can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Various alkyl halides and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of polyurethanes with enhanced mechanical properties, while reduction can restore the original polymer structure.
Scientific Research Applications
1,4-Butanediol, polymer with 1,1-methylenebis4-isocyanatocyclohexane, methyloxirane and oxirane has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of advanced materials and composites.
Biology: Employed in the development of biocompatible materials for medical devices and tissue engineering.
Medicine: Utilized in drug delivery systems and as a component in biomedical implants.
Industry: Applied in the production of coatings, adhesives, sealants, and elastomers due to its excellent mechanical properties and chemical resistance.
Mechanism of Action
The mechanism of action of this polymer involves the formation of strong urethane linkages, which contribute to its mechanical strength and chemical resistance. The molecular targets include hydroxyl and isocyanate groups, which react to form urethane bonds. The pathways involved in the polymerization process include nucleophilic addition and step-growth polymerization.
Comparison with Similar Compounds
Similar Compounds
Polyurethane-11: Similar in structure but may have different mechanical properties and applications.
Polyether Polyurethane: Contains ether linkages, offering different flexibility and chemical resistance.
Polyester Polyurethane: Contains ester linkages, providing different thermal and mechanical properties.
Uniqueness
1,4-Butanediol, polymer with 1,1-methylenebis4-isocyanatocyclohexane, methyloxirane and oxirane is unique due to its specific combination of monomers, which imparts a balance of flexibility, strength, and chemical resistance. This makes it suitable for a wide range of applications, from industrial coatings to biomedical devices.
Properties
CAS No. |
111325-20-3 |
|---|---|
Molecular Formula |
C24H42N2O6 |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
butane-1,4-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;2-methyloxirane;oxirane |
InChI |
InChI=1S/C15H22N2O2.C4H10O2.C3H6O.C2H4O/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;5-3-1-2-4-6;1-3-2-4-3;1-2-3-1/h12-15H,1-9H2;5-6H,1-4H2;3H,2H2,1H3;1-2H2 |
InChI Key |
JZPPKICUTPRVRZ-UHFFFAOYSA-N |
SMILES |
CC1CO1.C1CC(CCC1CC2CCC(CC2)N=C=O)N=C=O.C1CO1.C(CCO)CO |
Canonical SMILES |
CC1CO1.C1CC(CCC1CC2CCC(CC2)N=C=O)N=C=O.C1CO1.C(CCO)CO |
Related CAS |
111325-20-3 |
Synonyms |
1,4-Butanediol, polymer with 1,1-methylenebis4-isocyanatocyclohexane, methyloxirane and oxirane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2h-[1,4]Dioxepino[2,3-b]pyridine](/img/structure/B568426.png)









